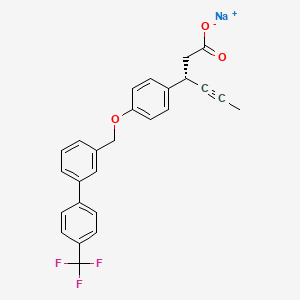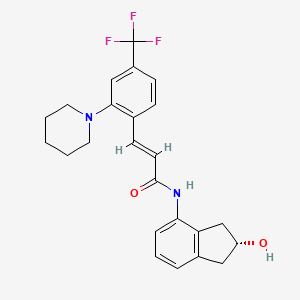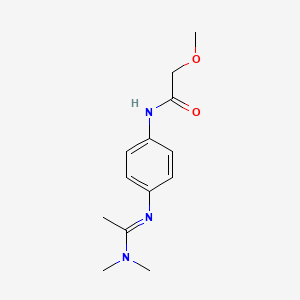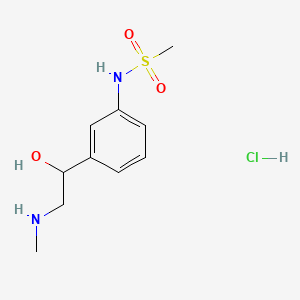
Ammonium, oxofluoromolybdate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, oxofluoromolybdate is a chemical compound with the formula (NH₄)₂MoO₂F₄. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is particularly noted for its role as an anticariogenic agent, which helps in the prevention of dental caries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium, oxofluoromolybdate can be synthesized through a reaction involving ammonium molybdate and hydrofluoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ (NH₄)₂MoO₄ + 2HF → (NH₄)₂MoO₂F₂ + 2H₂O ]
Industrial Production Methods: In industrial settings, the production of this compound involves the careful handling of hydrofluoric acid due to its highly corrosive nature. The process requires precise control of temperature and concentration to achieve high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Ammonium, oxofluoromolybdate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to form lower oxidation state molybdenum compounds.
Substitution: Fluoride ions in the compound can be substituted with other halides or ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Halide exchange reactions can be carried out using halide salts like sodium chloride or potassium bromide.
Major Products Formed:
Oxidation: Higher oxidation state molybdenum oxides.
Reduction: Lower oxidation state molybdenum compounds.
Substitution: Halide-substituted molybdenum compounds.
Scientific Research Applications
Ammonium, oxofluoromolybdate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various molybdenum compounds and catalysts.
Biology: It has been studied for its potential anticariogenic properties, helping to prevent dental caries.
Mechanism of Action
The mechanism by which ammonium, oxofluoromolybdate exerts its effects involves its interaction with biological molecules. For example, its anticariogenic action is believed to be due to its ability to inhibit the demineralization of tooth enamel by forming a protective layer on the tooth surface. Additionally, its role in reducing oxidative stress involves the activation of the NRF2 signaling pathway, which enhances the expression of antioxidant genes .
Comparison with Similar Compounds
Ammonium molybdate: (NH₄)₂MoO₄
Ammonium tetrathiomolybdate: (NH₄)₂MoS₄
Ammonium heptamolybdate: (NH₄)₆Mo₇O₂₄·4H₂O
Comparison: Ammonium, oxofluoromolybdate is unique due to the presence of both fluoride and oxo ligands, which impart distinct chemical properties compared to other ammonium molybdate compounds. For instance, the fluoride ions enhance its anticariogenic properties, making it more effective in dental applications compared to ammonium molybdate .
Properties
CAS No. |
30291-63-5 |
|---|---|
Molecular Formula |
F4H4MoNO2- |
Molecular Weight |
221.98 g/mol |
IUPAC Name |
azanium;dioxomolybdenum(2+);tetrafluoride |
InChI |
InChI=1S/4FH.Mo.H3N.2O/h4*1H;;1H3;;/q;;;;+2;;;/p-3 |
InChI Key |
DZTCPNIIPUUTDF-UHFFFAOYSA-K |
SMILES |
F[Mo-]=O.[NH4+] |
Canonical SMILES |
[NH4+].O=[Mo+2]=O.[F-].[F-].[F-].[F-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ammonium, oxofluoromolybdate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


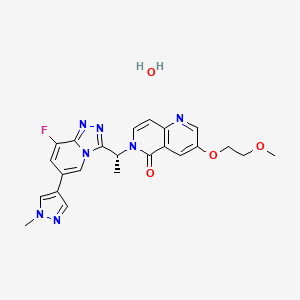
![1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid](/img/structure/B605406.png)
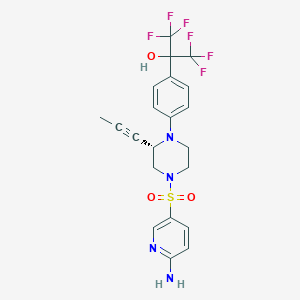
![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)
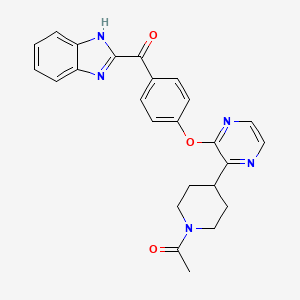
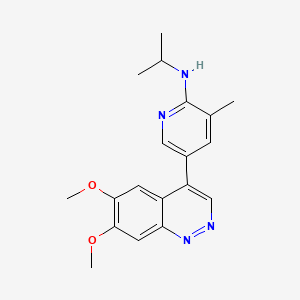
![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)

